Propyl vs. Methylene Spacer: Boiling-Point and Volatility Differentiation from Tetrahydrofurfuryl 2-Ethylbutanoate
The target compound incorporates a three-carbon propyl spacer between the tetrahydrofuran ring and the ester oxygen, whereas tetrahydrofurfuryl 2-ethylbutanoate employs a single methylene linker. This additional C₂H₄ unit increases molecular weight from 200.27 to 228.33 g/mol and extends the boiling point to 294.1 °C at 760 mmHg versus a predicted ~247–260 °C for the furfuryl analog (estimated from the boiling points of tetrahydrofurfuryl butyrate at 225–227 °C and tetrahydrofurfuryl propionate at 205–207 °C , with correction for the 2-ethylbutanoate acyl mass increment). The higher boiling point and lower vapor pressure of the propyl-linked compound directly impact headspace partitioning and longevity in fragrance compositions.
| Evidence Dimension | Boiling point and molecular weight as volatility proxies |
|---|---|
| Target Compound Data | BP 294.1 °C (760 mmHg); MW 228.33 g/mol |
| Comparator Or Baseline | Tetrahydrofurfuryl 2-ethylbutanoate: MW 200.27 g/mol; tetrahydrofurfuryl butyrate (structural analog): BP 225–227 °C; tetrahydrofurfuryl propionate: BP 205–207 °C |
| Quantified Difference | MW increase of +28.06 g/mol (+14.0%); estimated BP increase of ~35–50 °C over furfuryl-ester class baseline |
| Conditions | Computed and experimental physicochemical data from chemsrc.com and vendor technical datasheets |
Why This Matters
The extended propyl spacer reduces volatility, making the target compound more suitable as a base-note or fixative component in fragrance formulations requiring longer substantivity, in contrast to the more volatile furfuryl esters that serve as top- to middle-notes.
- [1] NIST Chemistry WebBook. 2-Ethylbutyric acid, tetrahydrofurfuryl ester. https://webbook.nist.gov/cgi/inchi?ID=U370651 View Source
